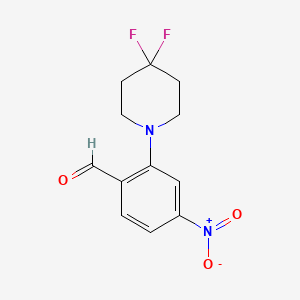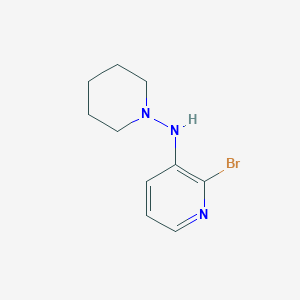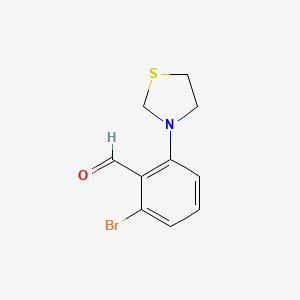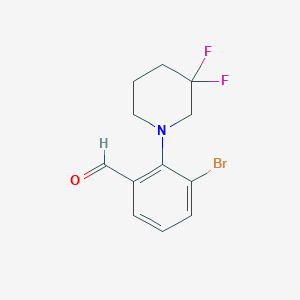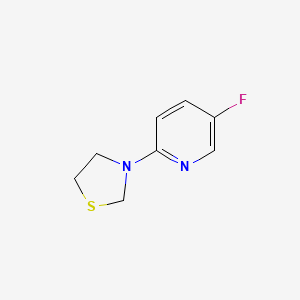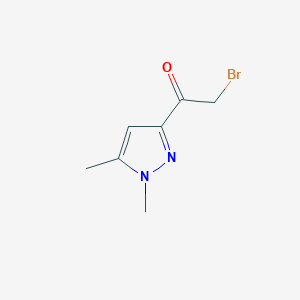
2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone
Overview
Description
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is an organic compound with the molecular formula C7H9BrN2O It is a brominated derivative of ethanone, featuring a pyrazole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the bromination of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanol.
Oxidation: 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological effects.
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-Iodo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone:
Uniqueness: 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities. The combination of the pyrazole ring and the brominated ethanone moiety makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(1,5-dimethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-3-6(7(11)4-8)9-10(5)2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWFRCVUBHLVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401828.png)


![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester](/img/structure/B1401834.png)

![Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1401836.png)
![1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea](/img/structure/B1401837.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401840.png)
